(4S)-4-Aminohexanoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1334472-86-4 |
|---|---|
Molecular Formula |
C6H13NO2 |
Molecular Weight |
131.17 g/mol |
IUPAC Name |
(4S)-4-aminohexanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-2-5(7)3-4-6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m0/s1 |
InChI Key |
ROFNJLCLYMMXCT-YFKPBYRVSA-N |
Isomeric SMILES |
CC[C@@H](CCC(=O)O)N |
Canonical SMILES |
CCC(CCC(=O)O)N |
Origin of Product |
United States |
Synthetic Methodologies for 4s 4 Aminohexanoic Acid and Its Derivatives
Chemoenzymatic and Biocatalytic Synthesis Strategies
In recent years, chemoenzymatic and purely biocatalytic methods have become the cornerstone for synthesizing enantiopure amines, including γ-amino acids like (4S)-4-Aminohexanoic acid. These approaches are favored for their exceptional stereoselectivity, mild reaction conditions, and alignment with green chemistry principles. By harnessing enzymes, chemists can navigate complex synthetic challenges and produce optically pure compounds with high efficiency and reduced environmental impact. mdpi.comd-nb.info
Enzymatic Reductive Amination of Keto-Acid Precursors
A highly effective and direct route to this compound is the enzymatic reductive amination of its corresponding prochiral precursor, 4-oxohexanoic acid. This reaction involves the enzyme-catalyzed formation of an imine intermediate from the ketone and an amine donor (typically ammonia), followed by a stereoselective reduction to yield the chiral amine. This pathway is particularly noted for its high atom economy. mdpi.comacs.org
Amine dehydrogenases (AmDHs) are a powerful class of enzymes that catalyze the direct asymmetric reductive amination of ketones using ammonia (B1221849) as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride donor. d-nb.info The discovery of native AmDHs has provided a direct route to chiral primary amines from ketones, a reaction that is challenging to achieve with traditional chemical methods. rsc.orgrsc.org
A key breakthrough was the identification of a thermoactive amine dehydrogenase, AmDH4, from the bacterium Petrotoga mobilis. rsc.orgrsc.org This wild-type enzyme was shown to effectively catalyze the reductive amination of levulinic acid (4-oxopentanoic acid), a close structural analog of 4-oxohexanoic acid, to produce (4S)-4-aminopentanoic acid with exceptional stereoselectivity (≥99.5% enantiomeric excess) and in high yield. rsc.orgrsc.orgresearchgate.net Further studies noted that AmDH4 also exhibits activity towards larger substrates like 5-oxohexanoic acid, indicating its potential applicability for the synthesis of this compound. whiterose.ac.uk
Table 1: Performance of Wild-Type Amine Dehydrogenase AmDH4 in the Synthesis of (4S)-4-aminopentanoic acid
| Enzyme | Substrate | Product | Yield | Enantiomeric Excess (e.e.) |
| AmDH4 from Petrotoga mobilis | Levulinic Acid (4-oxopentanoic acid) | (4S)-4-aminopentanoic acid | 88% | ≥99.5% |
Data sourced from references rsc.orgrsc.orgresearchgate.net.
Glutamate (B1630785) dehydrogenases (GDHs), which naturally catalyze the reversible reductive amination of α-ketoglutarate to L-glutamic acid, have been successfully repurposed through protein engineering to accept non-natural substrates. mdpi.com This strategy allows for the creation of bespoke biocatalysts for the synthesis of various chiral amino acids.
In a notable study, glutamate dehydrogenase from Escherichia coli (EcGDH) was engineered to catalyze the reductive amination of a γ-keto acid. nih.gov Through structure-guided saturation mutagenesis of key residues in the active site (K116 and N348), the enzyme's substrate specificity was successfully altered to accept levulinic acid. nih.gov The best variant, EcGDHK116Q/N348M, demonstrated a 42-fold increase in catalytic efficiency (kcat/Km) for the target substrate. nih.gov When coupled with a formate (B1220265) dehydrogenase for cofactor regeneration, this engineered system converted 0.4 M of the keto acid with over 97% conversion and >99% enantiomeric excess, demonstrating the power of this approach for producing enantiopure γ-amino acids. nih.gov While this specific work produced the (R)-enantiomer, the engineering principles are directly applicable to developing a system for the (S)-enantiomer.
Table 2: Key Results from Engineered Glutamate Dehydrogenase (EcGDH) System
| Enzyme Variant | Substrate | Product | Conversion | Enantiomeric Excess (e.e.) |
| EcGDHK116Q/N348M | Levulinic Acid | (R)-4-aminopentanoic acid | >97% | >99% |
Data sourced from reference nih.gov.
Amine Dehydrogenase-Catalyzed Approaches for Stereoselective Formation
Transaminase-Mediated Routes for Chiral Alpha-Carbon Formation
Transaminases (TAs), or aminotransferases, provide another robust enzymatic method for generating chiral amines. These enzymes catalyze the transfer of an amino group from a donor molecule (e.g., L-alanine, isopropylamine) to a ketone acceptor. researchgate.net The reaction equilibrium can be shifted towards the product by using a cheap, plentiful amine donor like isopropylamine, which generates acetone (B3395972) as a byproduct that can be easily removed. researchgate.net
The synthesis of γ-amino acids using transaminases has been demonstrated successfully. For instance, a dual-enzyme cascade employing two different transaminases was developed for the synthesis of (S)-4-aminopentanoic acid. researchgate.net In this system, the first TA converts the keto acid using (S)-α-methylbenzylamine as the donor, and a second TA recycles the acetophenone (B1666503) byproduct by aminating it with isopropylamine. researchgate.net Such cascades highlight the versatility of transaminases in constructing enantiopure amino acids. The choice of an (S)- or (R)-selective transaminase, many of which are commercially available or can be developed through directed evolution, dictates the stereochemistry of the final product. researchgate.netgoogle.com
Stereocontrol Mechanisms in Enzymatic Conversions
The remarkable stereoselectivity of enzymes stems from the intricate, three-dimensional architecture of their active sites. acs.org The enzyme binds the prochiral ketone substrate in a highly specific orientation through a network of precise interactions. This pre-positioning ensures that the subsequent chemical step—hydride delivery from the NAD(P)H cofactor in dehydrogenases or amino group transfer from the PMP cofactor in transaminases—occurs on only one face of the carbonyl group. chemrxiv.org
Molecular dynamics simulations and mutagenesis studies have provided deep insights into these mechanisms. chemrxiv.org It has been shown that modifying residues within the substrate and cofactor binding pockets can dramatically alter stereoselectivity. chemrxiv.org For example, reducing steric bulk in one part of the active site can allow the substrate to adopt a different conformation, leading to the formation of the opposite enantiomer. chemrxiv.org This detailed understanding allows for the rational engineering of enzymes to invert or enhance their natural stereopreference, providing access to either enantiomer of a target amine from the same precursor. chemrxiv.org
Sustainable and Atom-Economical Synthetic Pathways
Biocatalytic routes to chiral amines are inherently aligned with the principles of green and sustainable chemistry. chiralpedia.com These enzymatic reactions are typically conducted in aqueous environments under mild temperature and pH conditions, obviating the need for harsh chemicals, toxic solvents, or extreme temperatures and pressures often associated with traditional chemical synthesis. hims-biocat.eu
Reductive amination using amine dehydrogenases is a prime example of an atom-economical process. acs.orghims-biocat.eu It combines a ketone, ammonia, and a reducing equivalent to form the chiral amine, with water as the sole byproduct. nih.govhims-biocat.eu This maximizes the incorporation of reactant atoms into the final product, minimizing waste at a molecular level. chiralpedia.com Furthermore, the development of efficient cofactor regeneration systems, where a cheap sacrificial substrate like formate or glucose is used to recycle the expensive NAD(P)H cofactor, is critical for the economic viability and sustainability of these processes on an industrial scale. nih.govhims-biocat.eu The ability to immobilize enzymes allows for their recovery and reuse, further reducing costs and environmental impact. hims-biocat.eu
Asymmetric Chemical Synthesis Approaches
The creation of the chiral center at the C4 position of 4-aminohexanoic acid with the desired (S)-configuration is the principal challenge in its synthesis. Chemical methods have evolved from classical resolution to highly sophisticated catalytic asymmetric reactions. These modern approaches aim to directly set the stereocenter during the formation of the carbon-nitrogen or adjacent carbon-carbon bonds.
Diastereoselective and Enantioselective Chemical Transformations
The primary strategies for the asymmetric synthesis of β-amino acids like this compound include the hydrogenation of prochiral enamines or enamides, and the conjugate addition of nitrogen or carbon nucleophiles to α,β-unsaturated precursors.
Asymmetric Hydrogenation: A powerful method for establishing stereocenters is the asymmetric hydrogenation of β-substituted enamides. For the synthesis of this compound, a suitable precursor would be an enamide derived from a keto-acid. Catalytic systems based on rhodium (Rh) or ruthenium (Ru) complexes with chiral phosphine (B1218219) ligands are prominent in this field. Ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and DuPHOS (1,2-bis(2,5-dialkylphospholano)benzene) derivatives have demonstrated high efficacy. For instance, the asymmetric hydrogenation of (Z)-enamides catalyzed by Rh-bisphosphine complexes can yield β-stereogenic amines with excellent enantioselectivities, often in the range of 88–96% enantiomeric excess (ee). rsc.org The synthesis of various β2-amino acids has been achieved with up to 99% ee using Rh-Duphos catalysts under mild conditions. researchgate.net
Conjugate Addition Reactions: The asymmetric conjugate addition (or Michael addition) of an amine source to an α,β-unsaturated ester, such as ethyl hex-2-enoate, is another key strategy. This approach can be highly scalable and efficient. chiroblock.com For example, copper-catalyzed conjugate addition of amine nucleophiles to unsaturated compounds is a well-established method. organic-chemistry.org Furthermore, advances in organocatalysis have provided metal-free alternatives. Chiral β-amino acids themselves can act as organocatalysts in the Michael addition of aldehydes to nitroolefins or maleimides, achieving high enantioselectivities (e.g., up to 95% ee). acs.orgmdpi.com While not a direct synthesis of the target molecule, these methods illustrate the potential for creating the desired stereocenter.
A notable advancement in the amination of similar substrates is the use of artificial metalloenzymes. A rhodium complex embedded within a β-barrel protein has been shown to catalyze the asymmetric amination of hex-4-enoic acid, yielding 4-aminohexanoic acid with an 88% ee. vulcanchem.com This result highlights the potential of combining transition metal catalysis with a protein scaffold to enhance stereocontrol.
Challenges in Achieving High Stereoselectivity via Chemical Routes
The pursuit of high stereoselectivity in the synthesis of this compound is fraught with challenges. Purely chemical methods for the synthesis of 4-aminohexanoic acid have been noted to yield enantiomeric excesses in the range of only 50-60%, significantly lower than what can be achieved with biocatalytic or chemo-enzymatic methods. vulcanchem.com
One of the main difficulties lies in controlling the facial selectivity of the attack on the prochiral substrate. In asymmetric hydrogenation, the geometry of the enamide precursor is critical; (Z)-isomers often give significantly higher enantioselectivity than (E)-isomers. rsc.org The steric hindrance around the double bond, especially in tetrasubstituted enamides, makes the hydrogenation very challenging. thieme.de
In conjugate addition reactions, achieving high yields and high stereoselectivity simultaneously can be difficult. For instance, the conjugate addition of amines to certain tiglate-derived substrates has resulted in good diastereoselectivity but low chemical yields. google.com The development of catalysts that can effectively differentiate between the two faces of the incoming nucleophile or the electrophilic substrate in a highly ordered transition state is essential. For many catalytic systems, the substrate scope can be limited; a catalyst that works well for an aromatic β-amino acid may not be effective for an aliphatic one like 4-aminohexanoic acid. jst.go.jp
Utility of Chiral Auxiliaries and Catalysts in (4S)-Amino Acid Synthesis
To overcome the challenges of stereocontrol, chemists employ either chiral catalysts, which participate in the reaction and are regenerated, or chiral auxiliaries, which are temporarily incorporated into the substrate.
Chiral Catalysts: As discussed, chiral transition metal catalysts are central to asymmetric hydrogenation and many conjugate addition reactions. The choice of the metal (e.g., Rh, Ru, Cu) and, more importantly, the chiral ligand, is crucial for success. rsc.orgresearchgate.nethilarispublisher.com The ligand creates a chiral environment around the metal center, which biases the reaction pathway towards the formation of one enantiomer over the other.
| Catalyst/Ligand Family | Metal | Reaction Type | Typical Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| DuPHOS | Rh | Asymmetric Hydrogenation | up to 99% | researchgate.net |
| BINAP | Ru, Rh | Asymmetric Hydrogenation | >90% | hilarispublisher.com |
| (R)-SDP | Rh | Asymmetric Hydrogenation | 88-96% | rsc.org |
| Phosphoramidite Ligands | Cu | Conjugate Addition | up to 94% | hilarispublisher.com |
| Primary/β-Amino Acids | - (Organocatalyst) | Michael Addition | up to 95% | acs.orgmdpi.com |
Chiral Auxiliaries: Chiral auxiliaries are stereogenic molecules that are covalently attached to the starting material. They direct the stereochemical outcome of a subsequent reaction before being cleaved off to yield the enantiomerically enriched product. mdpi.com Common examples include Evans oxazolidinones and pseudoephedrine amides. mdpi.comsigmaaldrich.com For the synthesis of a β-amino acid, one could envision attaching a chiral auxiliary to a precursor molecule, performing a diastereoselective reaction to install the C4-amine, and then removing the auxiliary. For example, N-tert-butanesulfinyl imines, derived from a chiral sulfinamide auxiliary, are highly effective in directing the addition of nucleophiles to imines, providing a reliable route to chiral amines. nih.gov This strategy allows for the synthesis of either enantiomer of the product by simply choosing the corresponding enantiomer of the auxiliary.
Protecting Group Strategies for Amino and Carboxyl Functionalities
The synthesis of this compound, which contains both a nucleophilic amino group and an electrophilic carboxylic acid, necessitates the use of protecting groups. rsc.org These groups temporarily mask one functional group to prevent it from interfering with reactions occurring elsewhere in themolecule. jst.go.jp An effective protecting group strategy relies on the principle of orthogonality, where each protecting group can be removed under specific conditions without affecting the others. chiroblock.compeptide.com
Amino Group Protection: The amino group is typically protected as a carbamate. The most common amine protecting groups are the tert-butoxycarbonyl (Boc) group and the 9-fluorenylmethoxycarbonyl (Fmoc) group.
Boc Group: Introduced using di-tert-butyl dicarbonate (B1257347) (Boc)₂O, the Boc group is stable to a wide range of reaction conditions but is readily removed with strong acids like trifluoroacetic acid (TFA). vulcanchem.compeptide.com
Fmoc Group: Attached using Fmoc-Cl or Fmoc-OSu, the Fmoc group is stable to acidic conditions but is cleaved by bases, typically a solution of piperidine (B6355638) in DMF. iris-biotech.de
Carboxyl Group Protection: The carboxylic acid is usually protected as an ester.
Methyl or Ethyl Esters: These are simple to install but require relatively harsh saponification conditions (strong base) for removal, which could compromise other parts of the molecule.
Benzyl (Bzl) Ester: This group is stable to many reagents but can be removed by hydrogenolysis (H₂ over a palladium catalyst), a mild method that is compatible with many other functional groups. peptide.com
tert-Butyl (tBu) Ester: Similar to the Boc group, the tBu ester is cleaved under strong acidic conditions (e.g., TFA). iris-biotech.de
A common orthogonal strategy in peptide synthesis that is applicable here is the Fmoc/tBu approach. The amino group is protected as Fmoc, and the carboxyl group as a tBu ester. The Fmoc group can be removed with piperidine to allow for chain elongation or modification at the N-terminus, while the tBu ester remains intact. Both the tBu ester and any acid-labile side-chain protecting groups can then be removed simultaneously in the final step with TFA. iris-biotech.de
| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions | Reference |
|---|---|---|---|---|
| Amino (-NH₂) | tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) | vulcanchem.compeptide.com |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | iris-biotech.de | |
| Carboxyl (-COOH) | Benzyl Ester | -OBzl | Hydrogenolysis (H₂, Pd/C) | peptide.com |
| tert-Butyl Ester | -OtBu | Strong Acid (e.g., TFA) | iris-biotech.de |
4s 4 Aminohexanoic Acid As a Chiral Building Block and Structural Motif
Integration into Peptidomimetics and Non-Canonical Peptides
Peptidomimetics are molecules designed to imitate the structure and function of natural peptides. A primary goal in their development is to overcome the inherent limitations of peptides as therapeutic agents, such as poor metabolic stability and low bioavailability. The incorporation of non-canonical amino acids (ncAAs), like (4S)-4-aminohexanoic acid, is a key strategy in this field. nih.gov These modifications can involve changes to the side chain, backbone, or stereochemistry of the amino acid residues. nih.gov The integration of γ-amino acids into peptide sequences leads to the formation of non-canonical peptides with altered structural and biological properties. frontiersin.org
The incorporation of γ-amino acids into a peptide chain introduces greater conformational flexibility compared to the rigid structure of α-amino acids, but it can also be used to generate specific, predictable, and restricted conformations. ru.nl The longer carbon backbone of this compound allows for the formation of stable turn or helical structures that are not accessible to peptides composed solely of α-amino acids. By replacing a standard amino acid with this γ-amino acid, chemists can induce specific folds in the peptide backbone, effectively creating a conformationally restricted analogue. These defined structures can lock the molecule into a bioactive conformation, potentially increasing its affinity and selectivity for a biological target. The stereocenter at the C4 position is crucial, as it dictates the spatial orientation of the side chain and influences the resulting secondary structure of the peptide.
Peptides composed of natural α-amino acids are often susceptible to rapid degradation by proteases in the body. The peptide bonds involving γ-amino acids, such as this compound, are generally not recognized by these enzymes, which significantly enhances the metabolic stability of the resulting peptidomimetic. nih.govfrontiersin.org This increased resistance to proteolysis prolongs the half-life of the molecule in vivo.
Furthermore, modifying a peptide with this compound can modulate its bioactivity. By altering the shape and flexibility of the peptide, its interaction with a target receptor can be fine-tuned. The ethyl group at the chiral center can participate in hydrophobic interactions within the receptor's binding pocket, potentially enhancing binding affinity. The precise positioning of the amino and carboxyl groups, dictated by the γ-amino acid scaffold, is critical for establishing the specific hydrogen bonding and electrostatic interactions required for biological function.
Scaffold for Conformationally Restricted Peptide Analogues
Application in Heterocyclic Compound Synthesis
The defined stereochemistry and functional groups of this compound make it an excellent starting material for the asymmetric synthesis of heterocyclic compounds. These structures are foundational in many pharmaceuticals due to their ability to interact with biological targets with high specificity.
A notable application of this compound is in the synthesis of medicinally relevant fused bicyclic nih.govCurrent time information in Bangalore, IN.-triazoles. Research has demonstrated an efficient, modular three-step procedure that utilizes N-protected this compound as the chiral starting material. acs.org The process begins with the coupling of (4S)-4-[(tert-butoxycarbonyl)amino]hexanoic acid with an acyl hydrazide, such as 6-bromopyridine-2-carbohydrazide. This is followed by a cyclization to form an oxadiazole, which then undergoes rearrangement to yield the final fused triazole system. This method is effective for creating 5-, 6-, and 7-membered rings fused to the triazole core, showcasing its versatility. acs.org
The synthesis of the key hydrazine (B178648) intermediate, a direct precursor to the heterocyclic system, proceeds with a good yield. acs.org
| Parameter | Value |
|---|---|
| Starting Material | (4S)-4-[(tert-butoxycarbonyl)amino]hexanoic acid |
| Reagent | 6-bromopyridine-2-carbohydrazide |
| Product | Hydrazine 24c |
| Yield | 50% |
| Appearance | White amorphous solid |
| 1H NMR (400 MHz, CDCl3) δ | 9.75 (br d, J = 2.0 Hz, 1H), 9.40 (br s, 1H), 8.14 (d, J = 7.5 Hz, 1H), 7.76–7.70 (m, 1H), 7.67–7.62 (m, 1H), 4.40 (br d, J = 9.0 Hz, 1H), 3.76–3.63 (m, 1H), 2.43–2.36 (m, 2H), 2.03–1.91 (m, 1H), 1.63 (br s, 1H), 1.59–1.52 (m, 1H), 1.47 (s, 9H), 1.44–1.37 (m, 1H), 0.97 (t, J = 7.4 Hz, 3H) |
| 13C{1H} NMR (101 MHz, CDCl3) δ | 170.9, 159.9, 157.0, 149.4, 140.8, 139.6, 131.4, 121.6, 79.8, 51.5, 32.3, 31.4, 28.8, 28.4, 10.4 |
| HRMS (ESI+) m/z | [M + H]+ calcd for C17H26BrN4O4+, 429.1132; found, 429.1131 |
In the pathway to forming fused triazoles, derivatives of this compound serve as critical intermediates. For instance, after coupling the protected amino acid with an acyl hydrazide, the resulting linear adduct is chemically transformed into a 1,3,4-oxadiazole (B1194373) derivative. acs.org This oxadiazole is a stable, isolable intermediate that represents a key branching point for further synthetic manipulations. This intermediate can then be subjected to thermal or acid-catalyzed conditions to induce a Boc-cleavage and subsequent cyclization, affording the final fused bicyclic triazole. acs.org The ability to form such stable, functionalized heterocyclic intermediates underscores the utility of this compound in building complex molecular libraries for applications like drug discovery.
Formation of Fused Bicyclic Systems (e.g.,[1][2][3]-Triazoles)
Precursor Roles in the Synthesis of Complex Organic Molecules
The role of this compound as a chiral precursor extends beyond the synthesis of the specific heterocycles mentioned. Its inherent chirality is a valuable feature that can be transferred through multiple synthetic steps to control the stereochemistry of a final, complex target molecule. Chiral γ-amino acids are recognized as important building blocks for pharmaceuticals, including agents for treating central nervous system disorders. frontiersin.orgnih.gov
The synthesis of diverse fused bicyclic systems from this compound highlights its function as a versatile starting point for generating libraries of structurally complex and diverse molecules. acs.org By starting with this single chiral building block, a wide range of substituents and ring sizes can be incorporated, which is a highly efficient strategy in modern medicinal chemistry for exploring structure-activity relationships. This approach leverages the stereochemical information embedded in the precursor to construct advanced molecules with potential therapeutic applications.
Incorporation into Renin Inhibitor Structures
The development of potent renin inhibitors has often relied on the incorporation of non-peptidic inserts that mimic the transition state of the reaction catalyzed by renin. These inserts are typically γ-amino acids with specific stereochemistry. While direct evidence for the use of this compound is scarce, the extensive research on related γ-amino acid derivatives provides a strong rationale for its potential utility.
Key examples of structurally similar compounds that have been successfully integrated into renin inhibitors include (3S,4S)-4-amino-3-hydroxy-5-cyclohexylpentanoic acid (ACHPA) and statine (B554654) ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid). nih.govnih.gov These molecules serve as dipeptide replacements and their hydroxyl group is crucial for mimicking the tetrahedral intermediate of angiotensinogen (B3276523) cleavage. nih.gov
A series of non-peptidic renin inhibitors were designed and synthesized containing dipeptide replacements like ACHPA, (3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid (AHPPA), and statine. nih.gov These compounds, which also featured hydrophobic portions to optimize lipophilicity, demonstrated in vitro renin inhibitory activity in the 10⁻⁶ to 10⁻⁸ M range. nih.gov Another study focused on renin inhibitors containing a phenylalanylhistidylaminoalkanoyl group, where the aminoalkanoyl fragment consisted of γ-amino acid derivatives such as 4-amino-3-hydroxybutanoic acid (AHBA), 4-amino-5-(4-ethoxyphenyl)-3-hydroxypentanoic acid (AEPHPA), ACHPA, and 4-amino-3-hydroxynonanoic acid (AHNA). nih.gov Although these specific compounds were found to be inactive in preliminary tests, they provided valuable structure-activity relationship (SAR) information for future design. nih.gov
The structural similarities between this compound and the core structures of these successful renin inhibitor components suggest that it could serve as a valuable scaffold or a surrogate for these more complex amino acids. The absence of the β-hydroxyl group in this compound would likely result in a different binding mode and potency compared to statine or ACHPA, but it could still offer a unique conformational constraint within a peptide or peptidomimetic backbone.
Table 1: Examples of γ-Amino Acid Derivatives in Renin Inhibitors
| Compound Name | Structure | Reported Activity (IC₅₀) | Reference |
| (3S,4S)-4-amino-5-cyclohexyl-3-hydroxypentanoic acid (ACHPA) | Part of inhibitors with IC₅₀ in the 10⁻⁶ - 10⁻⁸ M range | nih.gov | |
| (3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid (AHPPA) | Part of inhibitors with IC₅₀ in the 10⁻⁶ - 10⁻⁸ M range | nih.gov | |
| Statine ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid) | Part of inhibitors with IC₅₀ in the 10⁻⁶ - 10⁻⁸ M range | nih.gov | |
| 4-amino-3-hydroxybutanoic acid (AHBA) | Part of inactive inhibitors in a specific series | nih.gov | |
| 4-amino-5-(4-ethoxyphenyl)-3-hydroxypentanoic acid (AEPHPA) | Part of inactive inhibitors in a specific series | nih.gov | |
| 4-amino-3-hydroxynonanoic acid (AHNA) | Part of inactive inhibitors in a specific series | nih.gov |
Inclusion in Analogs of Biologically Active Natural Products (e.g., Oleanolic Acid Derivatives)
The modification of natural products to enhance their therapeutic properties is a common strategy in drug discovery. Oleanolic acid, a pentacyclic triterpenoid (B12794562), has been the subject of extensive derivatization to improve its biological activities, including anti-influenza and hepatoprotective effects. nih.govmdpi.com A key approach involves the conjugation of amino acids to the oleanolic acid scaffold.
While there are no specific reports detailing the conjugation of this compound with oleanolic acid, numerous studies have explored the impact of other amino acids. For instance, a series of oleanolic acid analogues with different amino acids conjugated to the C-28 carboxyl group were synthesized and evaluated as influenza virus inhibitors. nih.gov One of the most potent compounds from this series exhibited broad-spectrum antiviral activity with IC₅₀ values in the low-micromolar range against several influenza strains. nih.gov
In another study, a series of oleanolic acid-amino acid analogues were designed to enhance hydrophilicity and biological activity. mdpi.com The introduction of amino acids at the 3-hydroxyl position of oleanolic acid led to derivatives with improved cytotoxicity against various cancer cell lines. mdpi.com The structure-activity relationship analysis indicated that the bioactivity was influenced by the complexity of the amino acid side chain and the number of amino groups. mdpi.com
Notably, a study on the late-stage derivatization of oleanolic acid-based anti-HIV-1 compounds utilized (3R,4S)-4-amino-3-hydroxy-6-methylheptanoic acid (a stereoisomer of statine), a compound structurally related to this compound. jst.go.jp This highlights the potential for incorporating γ-amino acids into the oleanolic acid scaffold to modulate its biological profile. The conjugation of this compound to oleanolic acid could therefore be a promising strategy to generate novel derivatives with potentially enhanced solubility and unique biological activities.
Table 2: Examples of Oleanolic Acid-Amino Acid Conjugates and Their Activities
| Oleanolic Acid Derivative | Conjugated Amino Acid | Biological Activity | Reference |
| C-28 Conjugate | Various amino acids | Anti-influenza virus activity | nih.gov |
| 3-hydroxyl Conjugate | Various amino acids (e.g., lysine) | Enhanced cytotoxicity against cancer cells, hepatoprotective effects | mdpi.com |
| C-28 Conjugate | (3R,4S)-4-amino-3-hydroxy-6-methylheptanoic acid | Anti-HIV-1 activity | jst.go.jp |
Development of Specific Compound Libraries for Biological Screening
The construction of compound libraries based on a common scaffold is a fundamental approach in high-throughput screening for the discovery of new bioactive molecules. The use of chiral building blocks like this compound can introduce three-dimensional complexity and stereochemical diversity into these libraries, which is often crucial for potent and selective biological activity.
Although there is no specific mention in the literature of a compound library built exclusively around the this compound scaffold, the principles of library synthesis using amino acid-like building blocks are well-established. For example, functionalized tetrahydropyran (B127337) scaffolds have been prepared and elaborated to demonstrate their potential in library synthesis for drug discovery. nih.gov These scaffolds can be functionalized with amines, which could then be coupled to building blocks like this compound.
Furthermore, the synthesis of fused bicyclic nih.govCurrent time information in Bangalore, IN.rsc.org-triazoles from amino acids as chiral starting materials has been reported. acs.org In one instance, (4S)-4-[(tert-butoxycarbonyl)amino]hexanoic acid was used as a starting material to generate a hydrazine intermediate, showcasing its utility in the construction of more complex heterocyclic systems suitable for library development. acs.org
The general strategy for creating such a library would involve the derivatization of the amino or carboxylic acid group of this compound with a diverse set of reagents. The chiral center of the molecule would be preserved, leading to a collection of enantiomerically pure compounds. These libraries could then be screened against a wide range of biological targets to identify new lead compounds for drug development. The inherent conformational constraints and the specific spatial arrangement of functional groups in derivatives of this compound could lead to novel interactions with biological macromolecules.
Biological and Biochemical Research Aspects of 4s 4 Aminohexanoic Acid Analogues
Metabolic and Biosynthetic Pathway Studies
The integration and degradation of (4S)-4-aminohaxanoic acid analogues within biological systems are critical to understanding their physiological effects. Research has delved into their involvement in fundamental metabolic pathways.
Precursor Roles in Endogenous Biosynthesis (e.g., Polyamines)
Amino acid derivatives are fundamental precursors for the endogenous synthesis of vital biomolecules, including polyamines like spermidine (B129725) and spermine. Polyamines are potent growth stimulants synthesized via the polyamine biosynthetic pathway, with amino acids such as ornithine and methionine serving as key starting materials. google.com Research on bovine satellite cells has shown that providing polyamine precursors can alter the abundance of messenger RNA (mRNA) for enzymes central to this pathway, such as ornithine decarboxylase. google.com While direct studies detailing (4S)-4-aminohaxanoic acid as a precursor for polyamines are limited, the established role of other amino acid derivatives in this process suggests a potential area for future investigation. The modification of amino acid side chains is a key strategy in creating building blocks for various biosynthetic processes. nih.gov
Microbial Metabolism and Degradation Pathways
Microorganisms possess diverse enzymatic machinery capable of metabolizing a wide array of organic compounds, including amino acid analogues. An engineered glutamate (B1630785) dehydrogenase has been successfully used to catalyze the reductive amination of levulinic acid, a biomass-derived platform chemical, to produce (R)-4-aminopentanoic acid, a valuable γ-amino acid intermediate. uq.edu.au This demonstrates a sustainable and environmentally friendly enzymatic route for synthesizing chiral amino acids. uq.edu.au Furthermore, mixed microbial cultures have been engineered for the one-pot synthesis of 6-aminohexanoic acid from cyclohexane, showcasing the potential of microbial consortia in biotransformation. researchgate.net These studies highlight that microbial enzymes can be tailored to act on precursors structurally similar to (4S)-4-aminohaxanoic acid, suggesting that specific microbial degradation and metabolic pathways for this compound and its analogues are plausible and can be harnessed for biotechnological applications.
Enzyme Interaction and Modulation Studies
The unique chemical structures of (4S)-4-aminohaxanoic acid analogues make them attractive candidates for designing specific enzyme modulators, particularly inhibitors.
Ligand Binding and Affinity to Specific Enzymes (e.g., Renin)
Analogues of (4S)-4-aminohaxanoic acid have been extensively studied as core components of renin inhibitors, which are potential therapeutic agents for hypertension. pnas.org These non-peptidic inhibitors often feature a dipeptide replacement unit, such as (3S,4S)-4-amino-5-cyclohexyl-3-hydroxypentanoic acid (ACHPA), designed to mimic the transition state of the natural substrate. pnas.org The design of these inhibitors focuses on optimizing hydrophobic interactions within the enzyme's active site, particularly the large S3-S1 pocket, to achieve high binding affinity and specificity. pnas.org The inhibitory activity of these synthesized compounds is typically measured in vitro, with some analogues demonstrating IC50 values in the nanomolar to micromolar range. pnas.org
Table 1: In Vitro Renin Inhibitory Activity of Selected Analogues
| Compound Structure | IC50 (M) | Reference |
|---|---|---|
| Ethyl ester of an ACHPA-containing inhibitor | 1.3 x 10⁻⁸ | pnas.org |
Investigation of Inhibitory Mechanisms (e.g., Histone Deacetylases)
Histone deacetylases (HDACs) are a class of enzymes crucial for regulating gene expression, and their inhibition is a key strategy in cancer therapy. Several HDAC inhibitors have been developed based on amino acid scaffolds, including derivatives of 6-aminohexanoic acid. pnas.org These inhibitors typically consist of a zinc-binding group, which chelates the zinc ion in the HDAC active site, a linker region, and a surface recognition "cap" group. pnas.org
Hydroxamic acid derivatives synthesized from methyl 6-aminohexanoate (B3152083) have shown significant activity against human HDACs and the African trypanosome Trypanosoma brucei. google.com For instance, coupling N-Boc-6-aminohexanoic acid with other chemical moieties has yielded potent and selective HDAC6 inhibitors. The length and composition of the amino acid-derived linker are critical for potency. For example, a cyclic tetrapeptide containing L-aminosuberic acid hydroxamate (L-Asu(NHOH)) was found to be a powerful HDAC1 inhibitor with an IC50 value of approximately 1.9 nM. In contrast, the corresponding L-aminosuberic acid analogue was a much weaker inhibitor, highlighting the critical role of the zinc-binding hydroxamic acid group.
Table 2: Inhibitory Activity of Selected Amino Acid-Based HDAC Inhibitors
| Inhibitor | Target | IC50 | Reference |
|---|---|---|---|
| L-Asu(NHOH) containing cyclic peptide (CHAP1) | HDAC1 | ~1.9 nM | |
| L-Aminosuberic acid containing cyclic peptide | HDAC1 | ~100 nM | |
| Sulphonepiperazine with 6-aminohexanoic acid linker | T. brucei | 34 nM | google.com |
Allosteric Modulation and Active Site Interactions
The interaction of analogues of (4S)-4-Aminohexanoic acid with enzymes, particularly γ-aminobutyric acid aminotransferase (GABA-AT), provides a clear example of active site-directed inhibition. GABA-AT is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme responsible for the degradation of the inhibitory neurotransmitter GABA. nih.gov Mechanism-based inactivators, which are unreactive compounds that are converted into reactive species by the enzyme's own catalytic mechanism, have been designed to target GABA-AT. nih.gov These inactivators act as alternate substrates, but during catalysis, they form a molecule that irreversibly inhibits the enzyme before it can detach from the active site. nih.gov
For instance, a series of (S)-5-substituted-4-aminopentanoic acid analogues were designed as inactivators of GABA-AT. nih.gov The proposed mechanism involves the formation of a Schiff base with the PLP cofactor, followed by the elimination of a leaving group to create an electrophilic Michael acceptor. nih.gov This acceptor is then attacked by a nucleophile within the active site, leading to covalent and irreversible inactivation of the enzyme. nih.gov Similarly, the inactivation of GABA-AT by 4-aminohex-5-ynoic acid has been shown to result in a covalently bound complex with the PLP cofactor, a mechanism confirmed by X-ray crystallography. nih.gov These interactions are not allosteric but are direct engagements within the enzyme's active site, fundamentally altering its function.
Receptor Activity and Neurotransmission Pathway Investigations
Analogues of this compound, specifically the enantiomers of 4-aminopentanoic acid (4APA), have been investigated for their potential role as false neurotransmitters within the GABAergic system. researchgate.netnih.gov A false neurotransmitter is a compound that mimics the endogenous neurotransmitter enough to be taken up and released by neurons but differs in its postsynaptic activity. Research on mouse cerebral synaptosomes showed that both (R)-4APA and (S)-4APA are taken up in a time and temperature-dependent manner. researchgate.net The (R)-enantiomer, however, demonstrated greater uptake, a more significant reduction of endogenous GABA concentrations, and greater release upon membrane depolarization compared to the (S)-enantiomer. researchgate.net These findings suggest that (R)-4APA, in particular, may act as a novel false neurotransmitter for GABA, being actively transported and released through the same mechanisms as the native neurotransmitter. researchgate.netnih.gov
The optically pure (S)-4-aminopentanoic acid is noted as a key precursor in the synthesis of molecules used as false GABAergic neurotransmitters. researchgate.net This line of research is significant because imbalances in the metabolic pathways of excitatory and inhibitory neurotransmission are implicated in various neurological and psychiatric disorders. researchgate.netnih.gov
While direct activity of this compound at muscarinic receptors is not extensively documented in the provided context, its analogues have been tested for activity at GABA receptor subtypes. (S)-4-aminopentanoic acid ((S)-4APA) was found to exhibit weak agonist activity at GABAA α4β3δ, GABAA α5β2γ2, and GABAB B1/B2 receptors. researchgate.net It also showed weak antagonist activity at GABAA α6β2γ2 receptors. researchgate.net The (R)-enantiomer displayed weak agonist activity only at the GABAA α5β2γ2 receptor subtype. researchgate.net This demonstrates that even subtle stereochemical differences can alter the interaction profile of these small molecules with various receptor subtypes.
Table 1: GABA Receptor Activity of 4-Aminopentanoic Acid (4APA) Enantiomers This interactive table summarizes the observed agonist and antagonist activity of (S)-4APA and (R)-4APA at different GABA receptor subtypes.
| Compound | Receptor Subtype | Observed Activity |
|---|---|---|
| (S)-4-Aminopentanoic acid | GABAA α4β3δ | Weak Agonist researchgate.net |
| GABAA α5β2γ2 | Weak Agonist researchgate.net | |
| GABAB B1/B2 | Weak Agonist researchgate.net | |
| GABAA α6β2γ2 | Weak Antagonist researchgate.net | |
| (R)-4-Aminopentanoic acid | GABAA α5β2γ2 | Weak Agonist researchgate.net |
Exploration as False Neurotransmitters (e.g., GABAergic Systems)
Structural Biology and Conformational Analysis in Biological Environments
Structural biology techniques are essential for understanding how ligands like this compound analogues interact with their biological targets. Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used for this purpose. dergipark.org.tr Molecular docking predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor's active site. dergipark.org.tr The strength of the interaction is often evaluated by a scoring function, with a higher number of hydrogen bonds and favorable hydrophobic interactions typically correlating with increased biological activity. dergipark.org.tr
MD simulations provide insights into the dynamic behavior of the ligand-protein complex in a physiological environment over time. dergipark.org.trnih.gov These simulations can assess the stability of the complex, account for solvent effects, and identify conformational changes that occur upon binding. dergipark.org.trnih.gov For example, the X-ray crystal structure of GABA-AT inactivated by an analogue, (2S,4S)-4-aminotetrahydrothiophene-2-carboxylic acid, revealed a covalently bound, nonplanar 5-membered ring attached to the PLP cofactor, providing definitive evidence of the ligand-target interaction at an atomic level. nih.gov Such computational and structural studies are crucial for rational drug design, helping to refine compound structures to improve binding and efficacy. nih.gov
The conformation and chemical nature of a molecule's side chain have a profound impact on its binding efficacy. nih.gov Studies on conformationally rigid analogues of GABA-AT inactivators have shown that restricting the molecule's flexibility can significantly affect its potency. researchgate.net When conformationally rigid analogues of 4-amino-5-halopentanoic acids were tested, they were found to be less potent inactivators than their corresponding flexible, open-chain counterparts. researchgate.net This suggests that a certain degree of conformational freedom is necessary for the inactivator to achieve the optimal orientation within the active site for the chemical reaction to proceed efficiently. researchgate.net
Research on a series of N-acyl amino acids as inhibitors of the glycine (B1666218) transporter 2 (GlyT2) further illustrates the importance of the side chain. nih.gov The potency of these inhibitors was directly related to the characteristics of the amino acid side chain.
Chain Length: Inhibitory activity decreased as the butyl side chain of an N-acyl l-Lysine analogue was systematically shortened to propyl, ethyl, and then methyl groups. nih.gov
Charge: Analogues with positively ionizable side chains, such as those derived from l-Lysine and l-Arginine, were among the most potent inhibitors in the series. nih.gov In contrast, those with negatively charged side chains (from acidic amino acids) were relatively low-potency inhibitors. nih.gov
Aromaticity: N-acyl amino acids with aromatic side chains were also found to be potent GlyT2 inhibitors, with potency increasing when extending the side chain from l-Phenylalanine to l-Tryptophan. nih.gov
These findings highlight that side chain properties such as length, charge, and conformational flexibility are critical determinants of a ligand's ability to bind effectively to its target protein. nih.govresearchgate.netnih.gov
Table 2: Influence of Side Chain on GlyT2 Inhibitory Potency (IC50) This interactive table displays the IC50 values for various N-acyl amino acids, demonstrating the effect of the side chain structure on binding efficacy at the glycine transporter 2.
| N-Acyl Amino Acid Head Group | Side Chain Type | IC50 (nM) |
|---|---|---|
| l-Lysine | Positively Ionizable | 25.5 nih.gov |
| l-Arginine | Positively Ionizable | 47.9 nih.gov |
| l-Histidine | Positively Ionizable | 130 nih.gov |
| l-Tryptophan | Aromatic | 54.6 nih.gov |
| Oleoyl l-Asn | Amide | 613 nih.gov |
| Oleoyl l-Asp | Acidic (Negatively Charged) | 865 nih.gov |
Structure Activity Relationship Sar Studies of 4s 4 Aminohexanoic Acid Derivatives
Rational Design and Synthesis of Modified Analogues for SAR Elucidation
The rational design of analogues of (4S)-4-aminohexanoic acid is a strategic approach to understanding its SAR. This process involves the targeted modification of the parent molecule to probe the importance of various structural features for its biological function. Key strategies include the alteration of the alkyl chain, modification of the amino and carboxylic acid groups, and the introduction of different substituents.
The synthesis of these modified analogues often employs established methods of organic chemistry. For instance, α,β-unsaturated carboxylic acid entities can be prepared using the Horner-Wadsworth-Emmons variation of the Wittig olefination. uni-due.de The exchange of building blocks during synthesis allows for the creation of a library of derivatives. uni-due.de Amide bond formation is a common step, often facilitated by coupling reagents to connect the this compound core to other fragments, such as in the synthesis of triterpenoid (B12794562) derivatives. nii.ac.jp The synthesis of novel ω-amino acids based on non-bonded interactions has also been achieved through multi-step pathways involving techniques like double alkylation, enzyme-mediated hydrolysis, and Curtius rearrangement. uni-tuebingen.de
These synthetic efforts enable a systematic exploration of the chemical space around this compound, providing the necessary compounds for detailed biological evaluation and the elucidation of the SAR.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR studies can predict the activity of novel analogues and guide the design of more potent molecules.
QSAR models are developed by correlating physicochemical descriptors of the molecules with their experimentally determined biological activities. nih.gov These descriptors can be electronic, steric, or hydrophobic in nature. For peptides and amino acid derivatives, descriptors can be derived from the principal component analysis of various physicochemical properties. researchgate.netnih.gov The process often involves:
Data Set Preparation: A series of this compound derivatives with known biological activities is compiled.
Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the series.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a model that correlates the descriptors with the biological activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques. nih.govresearchgate.net
Successful QSAR models can be used to screen virtual libraries of compounds, prioritizing the synthesis of those with the highest predicted activity. digitellinc.comresearchgate.net For example, a QSAR model might reveal that specific electronic properties at a certain position of the molecule are crucial for its activity, guiding chemists to synthesize derivatives with substituents that modulate these properties. nih.gov
Influence of Stereochemistry at the Chiral Center on Biological Activity
The stereochemistry at the chiral center of this compound and its derivatives plays a pivotal role in their biological activity. The "S" configuration at the 4-position is a defining feature of the parent molecule. ncats.io Altering this stereochemistry can have a profound impact on how the molecule interacts with its biological target, which is often a chiral entity like a protein or enzyme.
Studies on related compounds have demonstrated the critical importance of stereochemistry. For instance, in the synthesis of triterpenoid derivatives incorporating statine (B554654) units, the stereochemistry of the statine moiety significantly influenced both anti-HIV activity and cytotoxicity. nii.ac.jp Specifically, derivatives with a (3R,4S)-statine unit were found to be more cytotoxic. nii.ac.jp Similarly, the enzymatic synthesis of 4-aminopentanoic acid from levulinic acid shows high stereoselectivity, producing the (R)-enantiomer, which is a key intermediate for certain pharmaceutical agents. nih.gov This highlights that biological systems can exhibit strong preferences for one stereoisomer over another.
The three-dimensional arrangement of atoms in a molecule dictates its ability to fit into a specific binding site on a target protein. A change in stereochemistry can lead to a loss of key interactions, such as hydrogen bonds or hydrophobic contacts, resulting in reduced or abolished biological activity. Therefore, controlling the stereochemistry during the synthesis of this compound derivatives is crucial for obtaining biologically active compounds.
Elucidation of Pharmacophoric Requirements for Target Interaction
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound derivatives, elucidating the pharmacophoric requirements is essential for understanding their mechanism of action and for designing new, more effective molecules.
Pharmacophore models can be developed based on the structures of known active compounds. These models identify the key functional groups and their spatial arrangement that are critical for biological activity. For amino acid-containing molecules, the pharmacophore often includes:
A hydrogen bond donor (e.g., the amino group).
A hydrogen bond acceptor (e.g., the carboxyl group).
Hydrophobic regions (e.g., the alkyl chain).
A specific stereochemical configuration.
SAR studies contribute directly to defining the pharmacophore. For example, if modifying the carboxylic acid to an ester results in a loss of activity, it suggests that the acidic proton or the ability to form a salt bridge is a key pharmacophoric feature. Similarly, if increasing the length of the alkyl chain enhances activity, it points to the importance of a hydrophobic interaction in that region. Docking simulations of ligands into the active site of a target protein can also help to visualize these interactions and refine the pharmacophore model. jst.go.jp
Impact of Linker and Spacer Design on Molecular Function
6-Aminohexanoic acid (Ahx), a close structural relative, is frequently used as a flexible linker in the design of biologically active peptides and other constructs. mdpi.comresearchgate.net The hydrophobic and flexible nature of the hexanoic acid chain can provide sufficient space between the connected moieties, preventing steric hindrance and allowing each part to adopt its optimal conformation for interaction with its target. uni-due.deresearchgate.net
The length of the linker can be critical. For example, in the design of cell-penetrating peptides, the insertion of an Ahx molecule can separate charged groups, which is a key factor for cellular internalization and metabolic stability. mdpi.com The flexibility of the linker, determined by the number of rotatable bonds, is also an important consideration. researchgate.net In some cases, a more rigid linker might be desirable to hold the connected groups in a specific orientation relative to each other.
The choice of linker can also influence the physicochemical properties of the entire molecule, such as its solubility and lipophilicity, which in turn can affect its bioavailability and pharmacokinetic profile. Therefore, the rational design of linkers and spacers is a crucial aspect of the development of complex molecules based on the this compound scaffold.
Future Directions and Emerging Research Opportunities
Development of Next-Generation Stereoselective Biocatalysts for (4S)-4-Aminohexanoic Acid Synthesis
The efficient and environmentally friendly synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry. For this compound, the future lies in the development of highly specific biocatalysts. Current research on analogous chiral γ-amino acids, such as (R)-4-aminopentanoic acid and (S)-4-aminopentanoic acid, has paved the way for this advancement. frontiersin.orgacs.orgnih.gov
Scientists are employing advanced protein engineering techniques, including directed evolution and structure-guided mutagenesis, to tailor enzymes for specific reactions. frontiersin.orgacs.orgmdpi.com The primary targets for this engineering are amino acid dehydrogenases (AADHs) and transaminases. mdpi.comnih.govcsic.es For instance, engineered glutamate (B1630785) dehydrogenase (GDH) from Escherichia coli has been successfully modified to produce (R)-4-aminopentanoic acid with high enantiomeric excess (>99% ee). frontiersin.orgnih.gov Similarly, amine dehydrogenases (AmDH) from organisms like Petrotoga mobilis have been engineered to synthesize (S)-4-aminopentanoic acid. acs.orgmdpi.com
These methodologies provide a clear roadmap for creating biocatalysts for this compound. The process would involve:
Identifying suitable scaffold enzymes (e.g., from the s-AADHs superfamily) with latent activity towards a 4-aminohexanoic acid precursor. mdpi.com
Utilizing computational modeling to predict key amino acid residues in the enzyme's active site that influence substrate specificity and stereoselectivity. frontiersin.org
Applying techniques like targeted saturation mutagenesis to create a library of enzyme variants. frontiersin.orgnih.gov
Screening these variants to identify catalysts that can produce this compound with high yield and stereopurity.
The goal is to develop robust, next-generation biocatalysts that can use inexpensive and renewable feedstocks, operate under mild conditions, and generate minimal waste, making the production of this compound both economically viable and sustainable. frontiersin.orgresearchgate.net
Table 1: Engineered Biocatalysts for Chiral γ-Amino Acid Synthesis
| Enzyme Class | Engineered Enzyme Example | Substrate | Product | Key Engineering Strategy | Reference |
|---|---|---|---|---|---|
| Glutamate Dehydrogenase (GDH) | EcGDHK116Q/N348M | Levulinic Acid | (R)-4-Aminopentanoic Acid | Structure-guided saturation mutagenesis | frontiersin.orgnih.gov |
| Amine Dehydrogenase (AmDH) | PmAmDHI80T/P224S/E296G | Levulinic Acid | (S)-4-Aminopentanoic Acid | Directed evolution | acs.org |
| Amine Dehydrogenase (AmDH) | AmDH4 from Petrotoga mobilis | Levulinic Acid | (S)-4-Aminopentanoic Acid | Genome mining and characterization | mdpi.comresearchgate.net |
Exploration of Novel Biological Targets and Therapeutic Applications for its Derivatives
The structural similarity of γ-amino acids to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) makes them a fertile ground for drug discovery. numberanalytics.comresearchgate.netnih.gov Derivatives of this compound are poised to be explored for a wide range of therapeutic applications, targeting various biological pathways.
Emerging research on GABA analogs points to several promising areas:
Neurological Disorders: Derivatives could be designed to modulate GABA receptors or related targets in the central nervous system. researchgate.net This opens up possibilities for developing novel treatments for epilepsy, anxiety disorders, and neurodegenerative diseases like Parkinson's and Alzheimer's. nih.govnumberanalytics.comresearchgate.net
Cardiovascular Diseases: Research into renin inhibitors has involved molecules containing γ-amino acid-like structures, including derivatives of 6-aminohexanoic acid. researchgate.netscispace.com This suggests that derivatives of this compound could be investigated as potential antihypertensive agents.
Enzyme Inhibition: The specific stereochemistry of this compound can be leveraged to design highly selective enzyme inhibitors. vulcanchem.com This is particularly relevant for proteases and other enzymes where stereospecific interactions are crucial for activity.
The development of prodrugs is another key strategy. By modifying the carboxylic acid or amino group, the pharmacokinetic properties of the parent compound can be enhanced, for example, to improve its ability to cross the blood-brain barrier. vulcanchem.comamerigoscientific.com
Advanced Computational Modeling and Artificial Intelligence in Derivative Design
Key applications of AI in this field include:
De Novo Molecule Design: Generative AI models can invent novel molecular structures from scratch. asimov.press By providing the model with the this compound scaffold and defining desired properties (e.g., binding affinity to a specific protein target), AI can generate virtual libraries of new, synthesizable derivatives for therapeutic consideration. asimov.press
Predicting Protein-Ligand Interactions: AI tools like AlphaFold can predict the 3D structure of target proteins from their amino acid sequence with high accuracy. nih.govrsc.org This allows for structure-based drug design, where derivatives of this compound can be computationally docked into the active site of a target protein to predict their binding affinity and mode of action before they are synthesized. rsc.org
Enzyme Engineering: Machine learning algorithms can analyze amino acid sequences of existing enzymes to identify mutation hotspots that are likely to alter substrate specificity or improve catalytic efficiency. drugtargetreview.commdpi.com This approach can guide the engineering of next-generation biocatalysts for the synthesis of this compound, reducing the need for extensive experimental screening. drugtargetreview.comnih.gov
By integrating these computational approaches, researchers can more rationally design and prioritize candidate molecules and biocatalysts, making the research and development process more efficient and cost-effective. acs.orggoogle.com
Applications in Materials Science and Polymer Chemistry as Biodegradable Components
The demand for sustainable and environmentally friendly materials is driving research into biodegradable polymers. chemrxiv.orghorizoneuropencpportal.eu Amino acids are attractive monomers for creating such polymers because the resulting polyamide chains, containing peptide-like amide bonds, can often be broken down by microorganisms. nih.govsavemyexams.com
This compound, as a bifunctional monomer with both an amino and a carboxylic acid group, is a promising candidate for the synthesis of novel biodegradable polyamides and poly(ester amide)s. savemyexams.comupc.edu Research on its isomer, 6-aminohexanoic acid (the monomer for Nylon-6), and other amino acids provides a strong precedent for this application. savemyexams.commdpi.com
Future research in this area is expected to focus on:
Homopolymerization and Copolymerization: Investigating the polymerization of this compound to form novel polyamides. Furthermore, it can be used as a comonomer with other amino acids (like glycine) or diacids/diols to create copolymers with tailored properties. upc.edugrafiati.com The specific stereochemistry of the (4S) center is expected to influence the resulting polymer's crystallinity, thermal properties, and degradation rate.
Biodegradable Poly(ester amide)s (PEAs): These polymers combine the desirable mechanical properties of polyamides with the degradability of polyesters. upc.edugrafiati.com this compound can be incorporated into PEA chains, offering a route to new materials with tunable properties for applications in medicine (e.g., resorbable sutures, drug delivery systems) and sustainable packaging. upc.edu
Machine Learning for Polymer Design: AI and machine learning can be used to predict the properties of polymers based on their monomer composition and structure. mdpi.comchemrxiv.org This can accelerate the design of new polyamides based on this compound with optimized toughness and biodegradability. chemrxiv.org
The exploration of this compound as a building block in polymer chemistry holds significant promise for the development of next-generation sustainable materials.
Q & A
Basic Research Questions
Q. How can (4S)-4-Aminohexanoic acid be unambiguously identified in experimental settings?
- Methodological Answer : Use a combination of spectroscopic techniques (e.g., NMR, IR) and chromatographic methods (HPLC or GC-MS) to confirm structural identity. Cross-reference the molecular formula (C₆H₁₁NO₂), molecular weight (179.96 g/mol), and CAS number (5415-99-6) with databases like NIST Chemistry WebBook . For stereochemical confirmation, employ chiral chromatography or X-ray crystallography.
Q. What are the key thermodynamic properties of this compound relevant to laboratory handling?
- Data : While specific values for melting/boiling points are not consistently reported, thermodynamic properties can be inferred from structurally similar amino acids. For example, L-valine (C₅H₁₁NO₂) has a melting point of 315°C, suggesting this compound may require controlled thermal conditions during synthesis or purification . Always consult safety data sheets (SDS) for storage recommendations (e.g., desiccated, room temperature) .
Q. What safety protocols are critical when handling this compound?
- Guidelines : Wear PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Follow GHS hazard classifications: acute oral toxicity (Category 4), skin sensitization (Category 1), and aquatic toxicity (Chronic 1). Use fume hoods for weighing or reactions, and avoid environmental release .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermodynamic data for this compound?
- Analytical Approach : Compare experimental data (e.g., DSC for melting point, calorimetry for enthalpy) across studies. Discrepancies may arise from impurities, polymorphic forms, or measurement techniques. For example, conflicting melting points could indicate hydrate vs. anhydrous forms. Validate findings using peer-reviewed databases (NIST, PubChem) and statistical error analysis (e.g., standard deviation across replicates) .
Q. What experimental design considerations are essential for studying this compound’s role in biochemical pathways?
- Methodology :
- Variables : Control pH (amino acid protonation states), temperature, and ionic strength.
- Assays : Use enzyme kinetics (e.g., Michaelis-Menten for γ-aminobutyric acid transaminase interactions) or isotopic labeling (¹⁵N) to track metabolic incorporation.
- Validation : Include negative controls (e.g., enantiomeric analogs like (4R)-4-Aminohexanoic acid) to assess stereospecificity .
Q. How can researchers optimize the synthesis of this compound to improve enantiomeric excess (ee)?
- Strategies :
- Catalysis : Use chiral catalysts (e.g., Rhodium-BINAP complexes) in asymmetric hydrogenation of precursor ketones.
- Resolution : Employ enzymatic resolution with acylases or lipases to separate enantiomers.
- Quality Control : Monitor ee via polarimetry or chiral HPLC, targeting ≥98% purity for pharmacological studies .
Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies of this compound?
- Analysis Framework :
- Dose-Response Modeling : Use nonlinear regression (e.g., Hill equation) to estimate EC₅₀/LC₅₀ values.
- Uncertainty Quantification : Apply error propagation methods for replicate measurements and report 95% confidence intervals.
- Comparative Studies : Perform ANOVA to assess differences between enantiomers or structural analogs .
Data Contradiction & Interpretation
Q. How should researchers address conflicting reports on the environmental toxicity of this compound?
- Resolution Strategy :
- Source Evaluation : Prioritize studies with OECD/GLP-compliant protocols.
- Meta-Analysis : Aggregate data from aquatic toxicity tests (e.g., Daphnia magna LC₅₀) and assess variability using funnel plots or sensitivity analysis.
- Mechanistic Insights : Investigate degradation pathways (e.g., microbial metabolism in water) that may alter toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
